2-Amino-4-bromo-3-nitropyridine
Overview
Description
2-Amino-4-bromo-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H4BrN3O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its unique combination of functional groups, including an amino group, a bromine atom, and a nitro group, which confer distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that nitropyridines are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Nitropyridines are known to react with n2o5 in an organic solvent to form the n-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to form 3-nitropyridine .
Biochemical Pathways
Nitropyridines are known to be involved in various organic synthesis processes .
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its skin permeation is low, as indicated by its Log Kp value .
Result of Action
Nitropyridines are known to be involved in various organic synthesis processes, leading to the formation of different organic compounds .
Action Environment
The action of 2-Amino-4-bromo-3-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which nitropyridines are often used, requires mild and functional group tolerant reaction conditions . Furthermore, safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
2-Amino-4-bromo-3-nitropyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions and can act as a substrate for certain enzymes. The compound’s interactions with biomolecules often involve hydrogen bonding and electrostatic interactions, which can influence the activity and stability of the enzymes and proteins it interacts with .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can result in the upregulation or downregulation of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on cellular processes. Toxicity studies have indicated that high doses of this compound can cause adverse effects on organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydroxylation, reduction, and other metabolic reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-nitropyridine typically involves the nitration of 2-Amino-4-bromopyridine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product . Another method involves the bromination of 2-Amino-3-nitropyridine using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Hydrazine hydrate in ethanol or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 2-Amino-4-bromo-3-aminopyridine.
Oxidation: 2-Nitroso-4-bromo-3-nitropyridine or 2-Nitro-4-bromo-3-nitropyridine.
Scientific Research Applications
2-Amino-4-bromo-3-nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-5-nitropyridine: Similar structure but different position of the nitro group.
2-Amino-4-methyl-3-nitropyridine: Similar structure but with a methyl group instead of a bromine atom.
2-Amino-5-bromo-3-nitropyridine: Similar structure but different position of the bromine atom.
Uniqueness
The combination of an amino group at position 2, a bromine atom at position 4, and a nitro group at position 3 provides a distinct chemical profile that can be exploited in various synthetic and biological contexts .
Properties
IUPAC Name |
4-bromo-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHFLLNYYVWJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516046 | |
Record name | 4-Bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-10-5 | |
Record name | 4-Bromo-3-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84487-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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